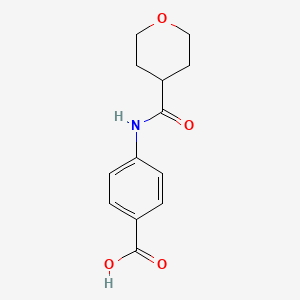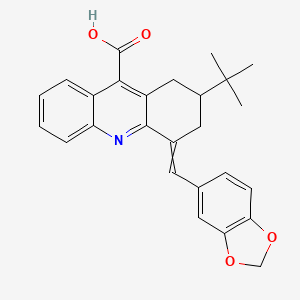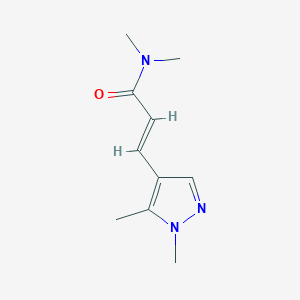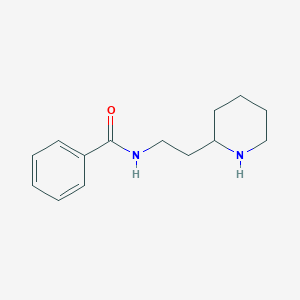
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydro-2H-pyran ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid typically involves the reaction of 4-(tetrahydro-2H-pyran-4-carboxyl chloride) with an appropriate amine, followed by hydrolysis of the resulting ester . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxamide: This compound shares the tetrahydro-2H-pyran ring but lacks the benzoic acid moiety.
4-aminotetrahydropyran: Similar in structure but with an amine group instead of a carboxamide.
Tetrahydro-2H-pyran-4-carboxylic acid: Contains the tetrahydro-2H-pyran ring and a carboxylic acid group.
Uniqueness
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid is unique due to the combination of the benzoic acid and tetrahydro-2H-pyran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-(oxane-4-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(9-5-7-18-8-6-9)14-11-3-1-10(2-4-11)13(16)17/h1-4,9H,5-8H2,(H,14,15)(H,16,17) |
InChI Key |
PUMAOKFTZJYOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)

![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)


![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)


![Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B11815757.png)
![2-Aminobenzo[d]thiazole-7-carbonitrile](/img/structure/B11815758.png)
